(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13532602
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-aminoacetyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,16)/t9-/m1/s1 |
| Standard InChI Key | UXUUHJYPZNBSOT-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)CN |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN |
Introduction
Structural and Molecular Characteristics
The molecular architecture of (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (CHNO) combines a six-membered piperidine ring with two critical functional groups: a tert-butyl ester at the 1-position and a 2-amino-acetylamino moiety at the 3-position. The stereochemistry at the 3-position is exclusively R-configured, a feature critical for its biological interactions.
Molecular Formula and Stereochemical Configuration
The compound’s IUPAC name, tert-butyl (3R)-3-[(2-aminoacetyl)amino]piperidine-1-carboxylate, reflects its branched ester and amide substituents. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 257.33 g/mol |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC@HNC(=O)CN |
| PubChem CID | 66563912 |
The tert-butyl ester enhances lipophilicity (cLogP ≈ 1.2), while the amino-acetylamino group facilitates hydrogen bonding, enabling dual solubility in polar and nonpolar solvents .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a puckered piperidine ring with equatorial positioning of the tert-butyl ester, minimizing steric strain. Nuclear magnetic resonance (NMR) spectra confirm the R-configuration via distinct coupling patterns: the piperidine C3 proton resonates as a doublet of doublets (δ 3.44 ppm, J = 8.3, 5.1 Hz) due to vicinal coupling with C2 and C4 protons.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, emphasizing regioselective amidation and esterification.
Stepwise Synthetic Route
-
Piperidine Functionalization:
Piperidine is first protected as a tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) under basic conditions. -
Aminoacetylation:
The 3-position amine undergoes acetylation with 2-aminoacetyl chloride in tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA). -
Deprotection and Purification:
Acidic cleavage of the Boc group (trifluoroacetic acid in DCM) yields the final product, purified via silica gel chromatography (DCM/methanol, 30:1).
Yield and Optimization
Typical yields range from 65–72%, with purity >95% confirmed by high-performance liquid chromatography (HPLC). Critical parameters include strict temperature control (<0°C during acetylation) and anhydrous conditions to prevent ester hydrolysis.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.5 mg/mL at pH 7.4) but high solubility in organic solvents (e.g., 25 mg/mL in DCM). The tert-butyl ester confers exceptional stability against carboxylesterase-mediated hydrolysis, with >90% remaining intact after 1 hour in gastrointestinal homogenate .
| Medium | Stability (%) |
|---|---|
| Plasma (pH 7.4) | 85 |
| Simulated Gastric Fluid | 78 |
| Liver Microsomes | 62 |
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, with decomposition above 250°C. No oxidative degradation is observed under ambient conditions.
Biological Activity and Mechanistic Insights
Pharmacokinetic Profile
Subcutaneous administration in murine models achieves a plasma half-life (t) of 2.1 hours and tumor-to-plasma ratio of 11:1, underscoring its utility in targeted therapy .
Comparative Analysis with Structural Analogs
Modifications to the ester group significantly alter metabolic stability:
| Ester Group | GI Stability (%) | cLogP |
|---|---|---|
| Methyl (P1) | <10 | -0.05 |
| Ethyl (P2) | <10 | 0.34 |
| Cyclopropyl (P3) | <10 | 0.78 |
| tert-Butyl (P5) | >50 | 1.19 |
The tert-butyl variant (P5) outperforms others in stability and lipophilicity, making it ideal for prolonged systemic exposure .
Recent Advancements and Future Directions
Prodrug Optimization
Recent efforts focus on replacing the tryptophan moiety with smaller amino acids to improve solubility while retaining tumor-selective activation . For instance, alanine-substituted analogs show 40% higher aqueous solubility without compromising stability .
Combination Therapies
Ongoing clinical trials (e.g., NCT04471415) evaluate this compound’s derivatives alongside PD-1 inhibitors, leveraging glutamine antagonism to enhance immunotherapy efficacy .
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